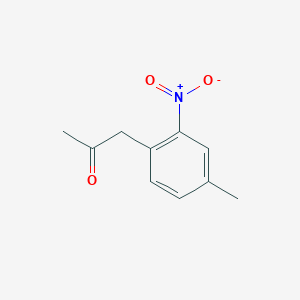

1-(4-Methyl-2-nitrophenyl)propan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methyl-2-nitrophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7-3-4-9(6-8(2)12)10(5-7)11(13)14/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLPRWHHZSVIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582994 | |

| Record name | 1-(4-Methyl-2-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481065-79-6 | |

| Record name | 1-(4-Methyl-2-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Methyl-2-nitrophenyl)propan-2-one chemical properties

An In-Depth Technical Guide to 1-(4-Methyl-2-nitrophenyl)propan-2-one: Properties, Synthesis, and Reactivity for the Research Scientist

Introduction

This compound is a substituted aromatic ketone of significant interest to researchers in synthetic and medicinal chemistry. Its structure, featuring a phenylpropan-2-one core with both an electron-withdrawing nitro group at the ortho position and an electron-donating methyl group at the para position, presents a unique combination of electronic and steric properties. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, and its key reactivity patterns, with a focus on its potential as a versatile intermediate in the development of novel therapeutics.

The presence of the ketone, the benzylic methylene, and the reducible nitro group offers multiple handles for chemical modification. Furthermore, the ortho-nitrobenzyl moiety is known for its distinct photochemical reactivity, a feature that can be exploited in applications such as photolabile protecting groups or "caged" compounds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies grounded in established chemical principles.

Physicochemical and Spectroscopic Properties

The precise experimental data for this compound is not widely published. Therefore, the following properties are derived from computational predictions and analysis of structurally similar compounds, such as 1-(4-nitrophenyl)propan-2-one[1][2], 1-(2-nitrophenyl)propan-2-one[3], and 1-(4-methylphenyl)propan-2-one[4].

Core Molecular Data

The fundamental properties of the molecule are summarized below. The molecular weight and formula are exact, while other values are computationally predicted.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₀H₁₁NO₃ | - |

| Molecular Weight | 193.20 g/mol | - |

| Canonical SMILES | CC(=O)CC1=C(C=C(C=C1)C)[O-] | - |

| InChIKey | (Predicted) | - |

| CAS Number | Not available | - |

Predicted Physical Properties

| Property | Predicted Value | Rationale / Comparative Compound |

| Appearance | Pale yellow oil or low-melting solid | Based on analogs like phenylacetone (oil) and nitrophenylacetones (solids)[1][5]. |

| Boiling Point | > 250 °C (at 760 mmHg) | Higher than phenylacetone (214-216 °C) due to increased molecular weight and polarity from the nitro group[5]. |

| Melting Point | 40-50 °C | Expected to be a solid at room temperature, similar to related nitroaromatic compounds. |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone); Insoluble in water. | Typical for moderately polar organic molecules. |

| Density | ~1.2 g/cm³ | Increased density compared to phenylacetone (~1.0 g/mL) due to the heavy nitro group[5]. |

Spectroscopic Profile

The unique substitution pattern dictates a predictable spectroscopic signature, which is crucial for reaction monitoring and final product confirmation.

The proton NMR spectrum is expected to provide clear, well-resolved signals corresponding to each part of the molecule.

-

Aromatic Protons (3H, ~7.4-8.0 ppm): The protons on the benzene ring will appear in the aromatic region. The proton ortho to the nitro group (at C3) will be the most downfield due to the nitro group's strong deshielding effect. The remaining two protons will show splitting patterns consistent with a 1,2,4-trisubstituted ring.

-

Benzylic Protons (-CH₂-, 2H, ~4.0-4.3 ppm): This signal is expected to be a singlet. Its chemical shift is significantly downfield from a typical benzylic methylene (~2.3-2.8 ppm) due to the strong electron-withdrawing influence of the adjacent ortho-nitro group.

-

Aromatic Methyl Protons (Ar-CH₃, 3H, ~2.4 ppm): A sharp singlet in the typical region for a methyl group attached to an aromatic ring.

-

Ketone Methyl Protons (-COCH₃, 3H, ~2.2 ppm): A sharp singlet, characteristic of a methyl ketone.

Key signals in the carbon spectrum would confirm the carbon skeleton.

-

Carbonyl Carbon (C=O): ~205-207 ppm.

-

Aromatic Carbons: Six signals between ~120-150 ppm. The carbon bearing the nitro group (C2) and the carbon bearing the methyl group (C4) will be readily identifiable.

-

Benzylic Carbon (-CH₂-): ~45-50 ppm.

-

Methyl Carbons: Two signals, one for the aromatic methyl (~20 ppm) and one for the ketone methyl (~29-31 ppm).

IR spectroscopy is invaluable for identifying the key functional groups. The spectrum would be dominated by the following intense absorption bands.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| Ketone (C=O) | 1715-1725 | Stretch |

| Nitro (NO₂) | 1520-1540 | Asymmetric Stretch |

| Nitro (NO₂) | 1340-1360 | Symmetric Stretch |

| Aromatic C=C | ~1600, ~1475 | Stretch |

| C-H (sp³) | 2850-3000 | Stretch |

The C=O stretch at ~1720 cm⁻¹ is a hallmark of an aliphatic ketone[6]. The two strong bands for the nitro group are definitive proof of its presence.

Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 193. Key fragmentation pathways would include:

-

Loss of the acetyl group: [M - 43]⁺ corresponding to the loss of •COCH₃, yielding a fragment at m/z = 150.

-

Benzylic cleavage: Formation of the 4-methyl-2-nitrobenzyl cation at m/z = 150.

-

McLafferty rearrangement: If applicable, though less likely for this structure.

Synthesis and Purification

While multiple synthetic routes to substituted phenylacetones exist[7][8], a practical approach for this specific molecule involves the nucleophilic substitution of a suitable benzyl halide with an acetone enolate equivalent.

Retrosynthetic Analysis

A logical disconnection breaks the benzylic C-C bond, pointing to 4-methyl-2-nitrobenzyl bromide and an acetone enolate synthon as key starting materials. The benzyl bromide itself can be prepared from 4-methyl-2-nitrotoluene via free-radical bromination.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This two-step protocol provides a reliable laboratory-scale synthesis.

Step 1: Synthesis of 4-Methyl-2-nitrobenzyl Bromide

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-2-nitrotoluene (1 equivalent). Dissolve it in a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

-

Initiation: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as benzoyl peroxide or AIBN (0.02 equivalents).

-

Reaction: Heat the mixture to reflux under illumination with a heat lamp for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS. Causality: The combination of NBS and a radical initiator selectively brominates the benzylic position over the aromatic ring or the other methyl group.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hexanes or by flash chromatography.

Step 2: Synthesis of this compound

-

Setup: In a separate flask under an inert atmosphere (N₂ or Ar), prepare a solution of acetone (10-20 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Enolate Formation: Slowly add a strong base such as lithium diisopropylamide (LDA, 1.2 equivalents). Stir for 30 minutes at -78 °C to ensure complete formation of the lithium enolate of acetone. Causality: A strong, non-nucleophilic base like LDA is required to quantitatively deprotonate acetone without competing side reactions like aldol condensation.

-

Alkylation: Dissolve the 4-methyl-2-nitrobenzyl bromide (1 equivalent) from Step 1 in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at -78 °C.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching & Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.

Synthesis Workflow Diagram

Caption: Two-step synthesis workflow for the target compound.

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is governed by its three primary functional regions: the ketone, the nitro group, and the unique ortho-nitrobenzyl system.

Reactivity of the Ketone Moiety

The ketone functional group allows for a wide range of classical transformations:

-

Reduction: Can be reduced to the corresponding secondary alcohol using reagents like sodium borohydride (NaBH₄).

-

Reductive Amination: Can be converted to an amine via reaction with an amine source and a reducing agent (e.g., NaBH₃CN). This is a cornerstone of medicinal chemistry for library synthesis.

-

Enolate Chemistry: The α-protons of the methyl group are acidic and can be removed to form an enolate, which can then participate in aldol reactions or alkylations.

Reactivity of the Nitro Group

The aromatic nitro group is a highly versatile synthetic handle.

-

Reduction to Amine: The most common and useful transformation is its reduction to an aniline derivative. A variety of reagents can be used, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This unmasks a nucleophilic amino group, which can be used for amide bond formation, sulfonamide synthesis, or participation in cross-coupling reactions.

The Influence of the ortho-Nitrobenzyl System: Photochemical Rearrangement

A key, and often overlooked, aspect of ortho-nitrobenzyl ketones is their propensity to undergo photoinduced rearrangement. Upon irradiation with UV light (e.g., 365 nm), these compounds can rearrange to form cyclic hydroxamates[9][10].

The proposed mechanism involves an intramolecular oxygen transfer from the nitro group to the benzylic carbon, proceeding through an aci-nitro intermediate[11][12]. This forms an α-hydroxyketone bearing a nitroso group. A subsequent intramolecular addition of the nitroso group to the ketone, followed by C-C bond cleavage, leads to the final cyclic product. This unique reactivity is highly valuable for photoremovable protecting group strategies.

Caption: Proposed pathway for photochemical rearrangement.

Applications in Drug Discovery and Development

This molecule is not an end-product therapeutic but rather a strategic building block.

-

Synthetic Intermediate: As detailed in Section 4.0, the compound serves as a trifunctional intermediate. The reduction of the nitro group to an amine, followed by reductive amination at the ketone, allows for the rapid generation of complex diamine scaffolds, which are privileged structures in many areas of drug discovery.

-

Fragment-Based Drug Design (FBDD): The molecule itself can be considered a fragment that can be elaborated upon. The 4-methyl-2-nitrophenyl motif can be used to probe interactions within a protein binding pocket, with subsequent chemical modifications guided by structural biology data.

-

Precursor for Bioactive Heterocycles: Substituted phenylacetones are known precursors for various heterocyclic systems, such as pyridines and thienopyridines, which are common cores in bioactive molecules[7].

-

Caged Compounds: The photochemical liability of the ortho-nitrobenzyl group allows this molecule to serve as a precursor to "caged" compounds. For example, the ketone could be converted to a phosphate or carboxylate ester that is photolabile, enabling the light-induced release of a bioactive molecule in a specific location or at a specific time. Aromatic nitro compounds are integral to the synthesis of many approved drugs[13].

Safety and Handling

-

General Hazards: Aromatic nitro compounds should be handled with care. They can be irritants and are often toxic. Based on GHS classifications for the closely related 1-(4-nitrophenyl)propan-2-one, this compound should be assumed to cause skin and serious eye irritation[1].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Al-Najjar, B. O. (2011). Phenylacetone as Building Blocks in Heterocyclic Synthesis: Synthesis of Polyfunctionally-Substituted Pyridines, and fused Pyridines. Journal of Heterocyclic Chemistry, 48(1), 1-10. Retrieved from [Link]

-

Scribd. (n.d.). Phenylacetone: Synthesis of Phenyl-2-Propanone. Retrieved from [Link]

-

Safrole. (n.d.). Phenylacetone (P2P). Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetone. Retrieved from [Link]

-

ResearchGate. (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Nitrophenyl)propan-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Methylphenyl)propan-2-one. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Photoinduced rearrangement of α-(2-nitrophenyl)ketones. Organic & Biomolecular Chemistry, 20(40), 7934-7938. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). 1-(4-Nitrophenyl)propan-2-one. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Photoinduced rearrangement of α-(2-nitrophenyl)ketones. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-(4-NITROPHENYL)PROPAN-2-ONE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(4-methylphenyl)-2-methyl-1-propanone. Retrieved from [Link]

-

PubMed. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. Retrieved from [Link]

-

ACS Publications. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(46), 15191-15202. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Ultrasonic Assisted Dimeric Cinchona based Chiral Phase Transfer Catalysts for Highly Enanatioselective Synthesis of Epoxidation of α, β- Unsaturated Ketones - Supporting Information. Retrieved from [Link]

-

TradeIndia. (n.d.). 1-(4-Hydroxy-3-methoxy-5-nitrophenyl)-3-(4-methylphenyl)propan-2-one. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(4-nitrophenyl)propan-2-one (C9H9NO3). Retrieved from [Link]

-

NIST WebBook. (n.d.). Phenol, 4-methyl-2-nitro-. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Nitrophenyl)propan-2-one. Retrieved from [Link]

-

MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(23), 7350. Retrieved from [Link]

-

PubMed. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 151(1), 1-13. Retrieved from [Link]

-

PubMed Central. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(3), 309. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

Chegg. (2022). Interpret this H-NMR Spectra and annotate anything important that is found. Retrieved from [Link]

Sources

- 1. 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5332-96-7[1-(4-Nitrophenyl)propan-2-one]- Acmec Biochemical [acmec.com.cn]

- 3. 1-(2-Nitrophenyl)propan-2-one | C9H9NO3 | CID 12507933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-Methylphenyl)propan-2-one | C10H12O | CID 137428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenylacetone - Wikipedia [en.wikipedia.org]

- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. tandfonline.com [tandfonline.com]

- 8. scribd.com [scribd.com]

- 9. Photoinduced rearrangement of α-(2-nitrophenyl)ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Photoinduced rearrangement of α-(2-nitrophenyl)ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-(4-Methyl-2-nitrophenyl)propan-2-one: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical research and novel molecule synthesis, certain compounds, while not yet cataloged with a Chemical Abstracts Service (CAS) number, represent intriguing targets for investigation. 1-(4-Methyl-2-nitrophenyl)propan-2-one is one such molecule. Its structure, combining a nitroaromatic moiety with a propanone chain, suggests a potential for diverse chemical reactivity and biological activity. This guide is crafted to serve as a comprehensive technical resource for researchers venturing into the synthesis, characterization, and exploration of this compound. While a dedicated CAS number for this compound could not be identified, this document provides a robust framework based on established chemical principles and data from structurally analogous compounds. Our objective is to empower researchers with the foundational knowledge to approach this novel compound with scientific rigor and strategic insight.

Compound Profile: Structural Analogs and Predicted Properties

Table 1: Physicochemical Properties of Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 1-(4-Nitrophenyl)propan-2-one | 5332-96-7 | C₉H₉NO₃ | 179.17 | Nitro group at para position. |

| 1-(4-Methylphenyl)propan-2-one | Not specified | C₁₀H₁₂O | 148.20 | Methyl group at para position. |

| 1-(2-Nitrophenyl)propan-2-one | 1969-72-8 | C₉H₉NO₃ | 179.17 | Nitro group at ortho position. |

The target molecule, this compound, uniquely incorporates both a methyl and a nitro group on the phenyl ring. The presence of the nitro group is expected to impart significant electrophilic character to the aromatic ring and influence the acidity of the benzylic protons. The methyl group, being an electron-donating group, will slightly modulate the electronic properties of the ring.

Proposed Synthesis Methodology

A plausible synthetic route to this compound can be designed based on well-established organic reactions. A common approach for the synthesis of aryl-substituted ketones involves the Friedel-Crafts acylation or related reactions. However, a more versatile method would be the nitration of a suitable precursor followed by functional group manipulation.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is outlined below.

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(4-Methylphenyl)propan-2-one (Precursor)

This step involves the acylation of toluene. A common method is the reaction of toluene with chloroacetone or a related acylating agent under Friedel-Crafts conditions.

-

Reaction Setup: To a cooled (0-5 °C) and stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), add toluene.

-

Addition of Acylating Agent: Slowly add chloroacetone to the reaction mixture. The temperature should be maintained below 10 °C.

-

Reaction Progression: Allow the reaction to stir at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Nitration of 1-(4-Methylphenyl)propan-2-one

The synthesized precursor is then nitrated to introduce the nitro group at the ortho position to the propanone moiety.

-

Reaction Setup: Dissolve 1-(4-Methylphenyl)propan-2-one in a suitable solvent like concentrated sulfuric acid at a low temperature (0 °C).

-

Addition of Nitrating Agent: Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up and Purification: Once the reaction is complete, pour the mixture onto crushed ice. The precipitated solid is filtered, washed with cold water until neutral, and then dried. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Analytical Characterization and Validation

Given the novelty of the compound, rigorous analytical characterization is paramount to confirm its identity and purity.[1]

Spectroscopic and Chromatographic Techniques

Table 2: Recommended Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation | Aromatic protons in the downfield region with splitting patterns indicative of the substitution. Singlet for the methyl group on the ring, a singlet for the acetyl methyl group, and a singlet for the benzylic methylene protons. |

| ¹³C NMR | Carbon framework confirmation | Distinct signals for the carbonyl carbon, aromatic carbons (with shifts influenced by the nitro and methyl groups), and aliphatic carbons. |

| FT-IR | Functional group identification | Characteristic absorption bands for the C=O (ketone) group (around 1715 cm⁻¹), and strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group (around 1530 and 1350 cm⁻¹ respectively). |

| GC-MS | Purity assessment and molecular weight determination | A single major peak in the chromatogram indicating purity. The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of C₁₀H₁₁NO₃ (193.20 g/mol ). |

| HPLC | Quantitative analysis and purity check | A sharp, symmetrical peak for the pure compound. Can be used to determine the concentration in solutions. |

Workflow for Analytical Validation

Caption: Workflow for the analytical validation of this compound.

Potential Applications in Drug Development

The structural motifs present in this compound suggest several avenues for its application in drug discovery and development.

-

Scaffold for Novel Therapeutics: The molecule can serve as a versatile starting material for the synthesis of more complex drug candidates. The ketone functionality can be readily modified through reactions such as reduction, reductive amination, or aldol condensation. The nitro group can be reduced to an amine, which is a key functional group in many pharmaceuticals, enabling further derivatization.

-

Inhibitors of Monoamine Transporters: Structurally related compounds, such as the pyrovalerone analogs, are known to be potent inhibitors of dopamine and norepinephrine transporters.[2][3] The unique substitution pattern of this compound could lead to novel inhibitors with altered selectivity and potency profiles, which could be explored for the treatment of conditions like ADHD, depression, or substance abuse disorders.

-

Antimicrobial and Anticancer Agents: Nitroaromatic compounds have a long history of use as antimicrobial agents. The mechanism often involves the bioreduction of the nitro group to reactive nitrogen species that can damage cellular components. This scaffold could be explored for the development of new antibiotics or anticancer drugs.

Safety and Handling

Given the presence of a nitroaromatic group, this compound should be handled with appropriate care.

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5][6] Avoid inhalation of dust or vapors and contact with skin and eyes.[5]

-

Hazard Classification (Predicted): Based on analogs like 1-(4-Nitrophenyl)propan-2-one, the compound may cause skin and serious eye irritation.[7] It may also cause respiratory irritation.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.[4][5]

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.[4]

Conclusion

This compound represents a compelling, albeit currently uncatalogued, chemical entity. This guide provides a comprehensive theoretical and practical framework for its synthesis, characterization, and potential exploration in drug discovery. By leveraging established chemical principles and drawing parallels with known compounds, researchers can confidently approach the investigation of this novel molecule. The insights and protocols detailed herein are intended to catalyze further research and unlock the potential of this and other new chemical entities.

References

- Fisher Scientific. (2010-11-26). SAFETY DATA SHEET.

- PubChem. 1-(4-Nitrophenyl)propan-2-one.

- Acmec Biochemical. 1-(4-Nitrophenyl)propan-2-one.

- Matrix Fine Chemicals. 1-(4-NITROPHENYL)PROPAN-2-ONE.

- Uniprox. Safety Data Sheet.

- Fisher Scientific. (2014-10-07). SAFETY DATA SHEET.

- PubChem. 1-(4-Methylphenyl)propan-2-one.

- Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Methylphenyl)-2-phenylethanone.

- PubChem. 1-(2-Nitrophenyl)propan-2-one.

- PubMed Central. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.

- Drugs.ie. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.ie [drugs.ie]

- 4. fishersci.com [fishersci.com]

- 5. uniprox.de [uniprox.de]

- 6. fishersci.com [fishersci.com]

- 7. 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data of 1-(4-Methyl-2-nitrophenyl)propan-2-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-Methyl-2-nitrophenyl)propan-2-one

Introduction

This compound is a nitroaromatic compound with a ketone functional group. Its chemical structure presents a unique combination of electron-withdrawing (nitro group, ketone) and electron-donating (methyl group) substituents on an aromatic framework. Accurate structural elucidation and purity assessment are critical for its application in research and development, particularly in synthetic chemistry and drug discovery, where nitroaromatic compounds are common intermediates.[1][2] This guide provides a comprehensive overview of the expected spectroscopic data for this molecule, detailing the theoretical basis for spectral interpretation and outlining standardized protocols for data acquisition. The collective application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for the unequivocal confirmation of its molecular structure.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The following diagram illustrates the structure of this compound with a systematic numbering scheme used throughout this guide for spectral assignments.

Caption: Predicted ¹H-¹H spin-spin coupling in the aromatic region.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Carbon Type | Justification |

| C9 | ~30 | CH₃ | Acetyl methyl group |

| C10 | ~21 | CH₃ | Aromatic methyl group |

| C7 | ~48 | CH₂ | Methylene carbon between Ar and C=O |

| C3 | ~125 | CH | Aromatic CH |

| C1 | ~132 | CH | Aromatic CH |

| C6 | ~135 | CH | Aromatic CH ortho to NO₂ |

| C4 | ~138 | C (quaternary) | Aromatic C attached to CH₃ |

| C2 | ~140 | C (quaternary) | Aromatic C attached to CH₂ |

| C5 | ~148 | C (quaternary) | Aromatic C attached to NO₂ |

| C8 | ~205 | C (quaternary) | Ketone carbonyl carbon |

-

Expertise & Causality:

-

The molecule is expected to show 10 distinct signals as there is no plane of symmetry.

-

The carbonyl carbon (C8) is the most deshielded, appearing far downfield (>200 ppm) as is characteristic for ketones. [3] * The aromatic carbons attached to the electronegative nitro group (C5) and the methylene/carbonyl moiety (C2) are expected to be significantly downfield.

-

The alkyl carbons (C7, C9, C10) are the most shielded and appear upfield. The methylene carbon (C7) is further downfield than the methyl carbons due to its proximity to the aromatic ring and carbonyl group.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C. Standard acquisition parameters for both 1D proton and 1D carbon experiments are loaded.

-

Data Acquisition:

-

For ¹H NMR , a typical experiment involves a 30° or 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 8 to 16 scans are usually sufficient.

-

For ¹³C NMR , a proton-decoupled sequence is used. A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This data is used to determine the molecular weight and infer structural features from the fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Weight: C₉H₉NO₃ = 179.17 g/mol

-

Molecular Ion (M⁺•): A peak at m/z = 179 is expected. Due to the presence of the aromatic ring, this peak should be reasonably intense. [4]

Major Predicted Fragmentation Pathways

-

Alpha-Cleavage (McLafferty Rearrangement is not possible): The most favorable alpha-cleavage is the loss of the methyl radical from the acyl group.

-

[M - CH₃]⁺ → m/z 164

-

-

Benzylic Cleavage: Cleavage of the bond between C7 and C8 is highly probable.

-

Loss of the acetyl radical (•COCH₃) leads to the formation of a 4-methyl-2-nitrobenzyl cation.

-

[M - 43]⁺ → m/z 136

-

-

Nitro Group Fragmentation: Nitroaromatic compounds exhibit characteristic fragmentation patterns involving the nitro group. [5][6][7] * Loss of •NO₂: [M - 46]⁺ → m/z 133

-

Loss of •NO followed by CO (ortho effect): [M - 30]⁺ → m/z 149

-

Caption: Primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC-MS) system for separation and purification or via a direct insertion probe. For direct insertion, a small amount of sample is placed in a capillary tube.

-

Ionization: The sample is vaporized in a high vacuum and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a radical cation (the molecular ion, M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion: Integrated Spectroscopic Analysis

The structural confirmation of this compound is achieved by integrating the data from multiple spectroscopic techniques. Mass spectrometry confirms the molecular weight of 179. IR spectroscopy validates the presence of the key nitro and carbonyl functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive connectivity of the carbon-hydrogen framework, confirming the 1,2,4-trisubstituted aromatic ring and the propan-2-one side chain. The confluence of these distinct yet complementary datasets provides an unambiguous and trustworthy characterization of the target molecule.

References

-

Budzikiewicz, H., Djerassi, C., & Williams, D. H. (2000). Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds. Journal of Mass Spectrometry, 35(7), 841-852. [Link]

-

Klapötke, T. M., & Mayer, P. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link]

-

Benoit, F. M., & Holmes, J. L. (1970). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 48(8), 1161-1169. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). NMR SPECTROSCOPY SEM-4, CC-8 PART-7, PPT-19. [Link]

-

Ramana, D. V., & Vairamani, M. (1992). Mass Spectrometry of Nitro and Nitroso Compounds. In S. Patai (Ed.), The Chemistry of Functional Groups, Supplement F2: The Chemistry of Amino, Nitroso and Nitro Compounds and Their Derivatives. John Wiley & Sons. [Link]

-

Al-Hunaiti, A., & Al-NURI, M. A. (2000). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. ResearchGate. [Link]

-

Parshintsev, J., Hartonen, K., & Riekkola, M. L. (2012). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 5(3), 639-649. [Link]

-

PubChem. (n.d.). 1-(4-Nitrophenyl)propan-2-one. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1-(4-Methylphenyl)propan-2-one. National Center for Biotechnology Information. [Link]

-

Hobbs, A. J., & Mcmillan, A. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3296-3302. [Link]

-

Politzer, P., & Murray, J. S. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences, 8(12), 1239-1257. [Link]

-

Pearson Education. (n.d.). The NMR spectrum of toluene (methylbenzene). [Link]

-

Learning Science. (2021, September 4). NMR spectrum of toulene | Spectroscopy. YouTube. [Link]

-

Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. [Link]

-

Simpson, N. J. (2018). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Wiley. [Link]

-

Chegg. (2022, April 1). Interpret this H-NMR Spectra and annotate anything important that is found. [Link]

-

Clark, J. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Doc Brown's Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 1-(4-Methyl-2-nitrophenyl)propan-2-one

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and spectroscopic characterization of 1-(4-Methyl-2-nitrophenyl)propan-2-one. The information presented herein is intended for researchers, scientists, and professionals in the fields of drug development, organic synthesis, and analytical chemistry.

Introduction and Chemical Identity

This compound, also known as 4-methyl-2-nitrobenzyl methyl ketone, is an aromatic nitro compound and a ketone. Its molecular structure, featuring a substituted phenyl ring, a nitro group, and a propanone chain, suggests its potential as a versatile intermediate in organic synthesis. The presence of the nitro group, a strong electron-withdrawing group, and the ketone functionality, a site for nucleophilic attack, makes this molecule a valuable building block for the synthesis of more complex chemical entities, including potential pharmaceutical agents.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| Canonical SMILES | CC(=O)CC1=C(C=C(C=C1)C)[O-] |

| InChIKey | Predicted: BXLWNJBXZXMZQE-UHFFFAOYSA-N |

| CAS Number | Not available |

Proposed Synthesis Pathway

Rationale for the Chosen Pathway

The Henry reaction, or nitroaldol reaction, is a classic and reliable method for forming a carbon-carbon bond between a nitroalkane and a carbonyl compound.[1] This is an ideal choice for constructing the carbon backbone of the target molecule. The subsequent Nef reaction provides a standard and effective method for the conversion of a secondary nitro group into a ketone.[2][3] This sequence is logical, utilizes readily available starting materials, and the reaction conditions are generally mild and well-documented.

Experimental Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Protocol

Step 1: Synthesis of 1-(4-Methyl-2-nitrophenyl)-2-nitropropan-1-ol (Henry Reaction)

-

To a stirred solution of 4-methyl-2-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile (CH₃CN), add nitroethane (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (Et₃N) (0.1 eq).

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude nitro alcohol intermediate. This intermediate may be used in the next step without further purification.

Step 2: Synthesis of this compound (Nef Reaction)

-

Prepare a solution of the crude 1-(4-methyl-2-nitrophenyl)-2-nitropropan-1-ol from the previous step in a suitable solvent like methanol or ethanol.

-

Prepare a solution of a strong acid, such as sulfuric acid (H₂SO₄), in water.

-

Cool both solutions to 0 °C.

-

Slowly add the solution of the nitro alcohol to the acidic solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Molecular Structure Elucidation by Spectroscopic Analysis

The definitive identification and structural confirmation of this compound would be achieved through a combination of spectroscopic techniques. Based on the analysis of closely related compounds, the following spectral data are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.9 - 8.1 | d | 1H | Ar-H (ortho to NO₂) | Deshielded by the ortho nitro group. |

| ~ 7.4 - 7.6 | dd | 1H | Ar-H (para to NO₂) | Influenced by both the nitro and methyl groups. |

| ~ 7.2 - 7.3 | d | 1H | Ar-H (ortho to methyl) | Shielded relative to other aromatic protons. |

| ~ 4.0 - 4.2 | s | 2H | -CH₂- | Singlet due to no adjacent protons; deshielded by the aromatic ring and ketone. |

| ~ 2.4 - 2.5 | s | 3H | Ar-CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |

| ~ 2.2 - 2.3 | s | 3H | -C(O)CH₃ | Typical chemical shift for a methyl ketone. |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 205 - 208 | C=O | Characteristic chemical shift for a ketone carbonyl carbon. |

| ~ 148 - 150 | Ar-C (ipso to NO₂) | Deshielded by the electron-withdrawing nitro group. |

| ~ 135 - 138 | Ar-C (ipso to methyl) | Quaternary carbon attached to the methyl group. |

| ~ 132 - 134 | Ar-CH (para to NO₂) | Aromatic methine carbon. |

| ~ 128 - 130 | Ar-CH (ortho to methyl) | Aromatic methine carbon. |

| ~ 124 - 126 | Ar-CH (ortho to NO₂) | Aromatic methine carbon. |

| ~ 130 - 133 | Ar-C (ipso to CH₂) | Quaternary carbon attached to the propanone side chain. |

| ~ 45 - 50 | -CH₂- | Aliphatic methylene carbon. |

| ~ 29 - 32 | -C(O)CH₃ | Methyl carbon of the ketone. |

| ~ 20 - 22 | Ar-CH₃ | Methyl carbon attached to the aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in a molecule.

Predicted IR Spectral Data (KBr Pellet or Thin Film):

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the phenyl ring. |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch | Characteristic of sp³ C-H bonds in the methyl and methylene groups. |

| ~ 1715 - 1725 | Strong | C=O stretch | Strong, sharp absorption characteristic of a ketone carbonyl. |

| ~ 1520 - 1540 | Strong | Asymmetric NO₂ stretch | Strong absorption due to the highly polar N=O bonds. |

| ~ 1340 - 1360 | Strong | Symmetric NO₂ stretch | Another strong, characteristic absorption for the nitro group. |

| ~ 800 - 850 | Strong | C-N stretch | Associated with the nitro group attached to the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 193, corresponding to the molecular weight of the compound.

-

Key Fragmentation Peaks:

-

m/z = 150: Loss of the acetyl group (-COCH₃).

-

m/z = 136: Loss of the nitro group (-NO₂).

-

m/z = 120: Loss of both the nitro and a methyl group.

-

m/z = 91: Toluene fragment.

-

m/z = 43: Acetyl cation ([CH₃CO]⁺), likely to be a prominent peak.

-

Safety and Handling

As there is no specific safety data sheet (SDS) for this compound, a cautious approach based on the known hazards of similar compounds is imperative. Nitroaromatic compounds and ketones can present several hazards.[4][5][6][7]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Fire Safety: Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media (e.g., dry chemical, CO₂, or foam).

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

Toxicity Profile (Inferred from Analogous Compounds):

-

Skin and Eye Irritation: Likely to cause skin and eye irritation.[4]

-

Inhalation: May be harmful if inhaled, potentially causing respiratory tract irritation.[4]

-

Ingestion: May be harmful if swallowed.

Conclusion

This compound is a molecule with significant potential as a synthetic intermediate. This guide provides a robust framework for its synthesis and a detailed prediction of its spectroscopic characteristics, which will be invaluable for its identification and characterization. The proposed synthesis is based on reliable and well-understood chemical transformations. The predicted spectral data, derived from the analysis of analogous structures, offer a solid basis for the structural elucidation of this compound. As with any chemical substance, adherence to strict safety protocols is essential during its handling and use.

References

-

PubChem. (n.d.). 1-(4-Nitrophenyl)propan-2-one. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

The Royal Society of Chemistry. (2014). Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives as. Retrieved January 17, 2026, from [Link]

-

Uniprox. (n.d.). Safety Data Sheet. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved January 17, 2026, from [Link]

-

ChemEurope. (n.d.). Nef reaction. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1-(2-Nitrophenyl)propan-2-one. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1-(4-Methylphenyl)propan-2-one. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Nef reaction. Retrieved January 17, 2026, from [Link]

Sources

- 1. Henry Reaction [organic-chemistry.org]

- 2. Nef_reaction [chemeurope.com]

- 3. Nef reaction - Wikipedia [en.wikipedia.org]

- 4. 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uniprox.de [uniprox.de]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Characteristics of 1-(4-Methyl-2-nitrophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and understanding of the core physical characteristics of the compound 1-(4-Methyl-2-nitrophenyl)propan-2-one (CAS No. 481065-79-6). While publicly available experimental data on this specific molecule is limited, this document outlines the essential experimental protocols and theoretical considerations necessary for its full characterization. By leveraging established analytical techniques and drawing comparisons with structurally related analogues, researchers can systematically elucidate the physicochemical properties crucial for applications in medicinal chemistry, organic synthesis, and materials science. This guide is structured to provide not only procedural steps but also the scientific rationale behind the methodologies, ensuring a thorough and validated approach to characterization.

Introduction and Molecular Overview

This compound is an aromatic nitro compound with a molecular formula of C₁₀H₁₁NO₃ and a molecular weight of 193.2 g/mol .[1] Its structure, featuring a substituted phenyl ring linked to a propanone moiety, suggests its potential as a versatile intermediate in organic synthesis. The presence of a nitro group, a methyl group, and a ketone functional group imparts specific chemical reactivity and physical properties that are of significant interest in drug design and development, where such functionalities can influence molecular interactions, metabolic stability, and pharmacokinetic profiles. A thorough understanding of its physical characteristics is the foundational step for any further investigation or application.

Table 1: Core Molecular and Physical Properties of this compound

| Property | Data | Source/Methodology |

| CAS Number | 481065-79-6 | Chemical Supplier Databases |

| Molecular Formula | C₁₀H₁₁NO₃ | [1] |

| Molecular Weight | 193.2 g/mol | [1] |

| Physical State | Expected to be a solid at STP | Based on analogous substituted nitrophenyl compounds |

| Melting Point | To be determined experimentally | See Protocol 2.1 |

| Boiling Point | To be determined experimentally | See Protocol 2.2 (if thermally stable) |

| Solubility | Expected to be soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane) and poorly soluble in water. | Based on the presence of both polar (nitro, ketone) and nonpolar (aromatic ring, alkyl chain) groups. See Protocol 2.3. |

| Purity | ≥97% (as available commercially) | [1] |

Experimental Determination of Physical Characteristics

The following protocols are designed to be self-validating systems for the accurate determination of the key physical properties of this compound.

Protocol for Melting Point Determination

-

Rationale: The melting point is a critical indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range often indicates the presence of impurities. This protocol utilizes a standard digital melting point apparatus for precise and reproducible measurements.

-

Methodology:

-

Ensure the sample of this compound is crystalline and dry. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain fine crystals.

-

Load a small amount of the crystalline sample into a capillary tube, ensuring a packed height of 2-3 mm.

-

Place the capillary tube into the heating block of a digital melting point apparatus.

-

Set a heating ramp rate of 1-2 °C per minute for an accurate determination. A faster ramp rate can be used for a preliminary estimation.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Protocol for Boiling Point Determination (Micro-scale)

-

Rationale: The boiling point provides insight into the volatility of a compound. For small sample quantities or compounds that may decompose at high temperatures, a micro-scale method is preferred.

-

Methodology:

-

Place a small amount (0.5-1 mL) of this compound into a small test tube.

-

Introduce a sealed capillary tube (sealed at one end) with the open end downwards into the test tube.

-

Attach the test tube to a thermometer and immerse it in a heating bath (e.g., silicone oil).

-

Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until the bubbling is continuous, then turn off the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

-

Note: This method is only suitable if the compound is thermally stable at its boiling point. Thermogravimetric analysis (TGA) can be performed beforehand to assess thermal stability.

-

Protocol for Solubility Assessment

-

Rationale: Understanding the solubility profile is essential for designing reaction conditions, purification procedures, and formulations. This protocol provides a systematic approach to assessing solubility in a range of common laboratory solvents.

-

Methodology:

-

To a series of small, labeled vials, add a pre-weighed amount of this compound (e.g., 10 mg).

-

To each vial, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a set period.

-

Visually inspect for complete dissolution.

-

Classify the solubility as:

-

Soluble: If the compound dissolves completely.

-

Partially soluble: If some, but not all, of the compound dissolves.

-

Insoluble: If no significant amount of the compound dissolves.

-

-

For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound determined by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of different types of carbon atoms.

-

Expected ¹H NMR Spectral Features (in CDCl₃):

-

A singlet corresponding to the three protons of the methyl ketone group (CH₃-C=O).

-

A singlet corresponding to the two protons of the methylene group (Ar-CH₂-C=O).

-

A singlet corresponding to the three protons of the aromatic methyl group (Ar-CH₃).

-

A set of aromatic protons on the substituted phenyl ring. The substitution pattern (1,2,4-) will lead to a characteristic splitting pattern, likely an ABX system or three distinct signals in the aromatic region.

-

-

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

A signal for the ketone carbonyl carbon.

-

Signals for the carbons of the methyl ketone, methylene, and aromatic methyl groups.

-

Six distinct signals for the aromatic carbons, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

-

-

Methodology for NMR Analysis:

-

Dissolve a small amount (5-10 mg) of this compound in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the data (phasing, baseline correction, and integration for ¹H NMR).

-

Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.

-

Expected IR Absorption Bands:

-

~1715 cm⁻¹: A strong absorption corresponding to the C=O (ketone) stretching vibration.

-

~1520 cm⁻¹ and ~1350 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group.

-

~2900-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

-

Methodology for IR Analysis (ATR):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

-

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 193, corresponding to the molecular weight of the compound.

-

Fragment Ions: Characteristic fragmentation patterns, such as the loss of the acetyl group (CH₃CO) or cleavage of the bond between the methylene group and the aromatic ring.

-

-

Methodology for Mass Spectrometry Analysis:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., EI).

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the major fragment ions to gain further structural information.

-

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound.

Caption: Workflow for the Characterization of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aromatic nitro compounds and ketones should be strictly followed.[2][3] These compounds are often irritants and may be harmful if ingested or inhaled.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a robust framework for the systematic characterization of the physical properties of this compound. By following the outlined experimental protocols for determining melting point, boiling point, and solubility, and by employing spectroscopic techniques such as NMR, IR, and mass spectrometry, researchers can obtain a comprehensive and validated dataset for this compound. This information is indispensable for its potential applications in scientific research and development, ensuring both the reliability of experimental outcomes and the safety of laboratory personnel.

References

-

PubChem. 1-(4-Nitrophenyl)propan-2-one. [Link]

-

Uniprox. Safety Data Sheet. [Link]

-

ChemBK. CAS 4810. [Link]

Sources

The Enigmatic Intermediate: A Technical Guide to the Synthesis and Inferred History of 1-(4-Methyl-2-nitrophenyl)propan-2-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: A Molecule of Interest

1-(4-Methyl-2-nitrophenyl)propan-2-one, with the chemical formula C₁₀H₁₁NO₃, belongs to the class of nitrophenylpropanones. These compounds are characterized by a phenyl ring substituted with a nitro group, a methyl group, and a propan-2-one side chain. The relative positions of these functional groups can significantly influence the molecule's reactivity and its potential as a precursor in the synthesis of more complex chemical entities. The nitro group, in particular, is a versatile functional group that can be readily transformed into other functionalities, such as amines, making it a valuable synthon in medicinal chemistry.

While a dedicated historical account of this compound is elusive, the broader history of nitrotoluene derivatives is deeply rooted in the development of synthetic chemistry. The nitration of toluene is a foundational reaction in organic synthesis, leading to the production of various isomers of nitrotoluene that have been pivotal in the dye and explosives industries, and later, in the pharmaceutical sector.

Proposed Synthetic Pathway

Due to the absence of a documented synthesis for this compound in readily accessible scientific literature, a plausible multi-step synthetic route is proposed below. This pathway is designed based on well-established and reliable organic reactions, starting from the readily available precursor, 4-methyltoluene (p-xylene).

Caption: Proposed synthetic pathway for this compound.

Step 1: Nitration of 4-Methyltoluene

The initial step involves the electrophilic aromatic substitution of 4-methyltoluene to introduce a nitro group onto the aromatic ring. The methyl group is an ortho-, para-directing activator. To achieve the desired 2-nitro isomer, careful control of reaction conditions is crucial to minimize the formation of other isomers.

Experimental Protocol (Analogous):

-

In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C.

-

Slowly add 4-methyltoluene to the cooled nitrating mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified period.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and a dilute sodium bicarbonate solution, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting isomeric mixture by fractional distillation or chromatography to isolate 4-methyl-2-nitrotoluene.

Causality of Experimental Choices: The use of a mixed acid (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the aromatic ring. The low temperature helps to control the exothermicity of the reaction and improves the regioselectivity towards the desired ortho-isomer.

Step 2: Oxidation of 4-Methyl-2-nitrotoluene to 4-Methyl-2-nitrobenzaldehyde

The methyl group of 4-methyl-2-nitrotoluene is oxidized to an aldehyde. Various oxidizing agents can be employed for this transformation.

Experimental Protocol (Analogous):

-

To a solution of 4-methyl-2-nitrotoluene in a suitable solvent (e.g., dichloromethane or acetic acid), add an oxidizing agent such as manganese dioxide (MnO₂) or a chromium-based reagent.

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and filter off the solid manganese dioxide.

-

Wash the filtrate with water and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 4-methyl-2-nitrobenzaldehyde.

Causality of Experimental Choices: Manganese dioxide is a relatively mild and selective oxidizing agent for the conversion of benzylic methyl groups to aldehydes, which helps to avoid over-oxidation to the carboxylic acid.

Step 3: Henry Reaction of 4-Methyl-2-nitrobenzaldehyde with Nitroethane

The Henry (nitroaldol) reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. In this step, 4-methyl-2-nitrobenzaldehyde reacts with nitroethane in the presence of a base to form a β-nitro alcohol.

Caption: Mechanism of the Henry Reaction.

Experimental Protocol (Analogous):

-

Dissolve 4-methyl-2-nitrobenzaldehyde and nitroethane in a suitable solvent (e.g., methanol or ethanol).

-

Add a catalytic amount of a base (e.g., sodium hydroxide or triethylamine) to the solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Neutralize the reaction with a dilute acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent to yield the crude 1-(4-methyl-2-nitrophenyl)-2-nitropropan-1-ol.

Causality of Experimental Choices: The base is essential to deprotonate nitroethane, forming a nucleophilic nitronate anion which then attacks the electrophilic carbonyl carbon of the aldehyde. The choice of a mild base and controlled temperature can help to avoid side reactions.

Step 4: Conversion of the β-Nitro Alcohol to the Ketone

The final step involves the conversion of the β-nitro alcohol to the target ketone, this compound. This can be achieved through a Nef-type reaction or a two-step oxidation-reduction sequence.

Experimental Protocol (Nef-type Reaction, Analogous):

-

Treat the crude 1-(4-methyl-2-nitrophenyl)-2-nitropropan-1-ol with a strong base (e.g., sodium methoxide) to form the nitronate salt.

-

Slowly add the nitronate salt solution to a cold, aqueous solution of a strong acid (e.g., sulfuric acid).

-

Stir the mixture for a period to allow for the hydrolysis of the nitronate to the ketone.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and a saturated sodium bicarbonate solution.

-

Dry the organic layer and remove the solvent.

-

Purify the final product by column chromatography or recrystallization.

Causality of Experimental Choices: The Nef reaction provides a direct route from a secondary nitroalkane to a ketone. The acidic workup is crucial for the hydrolysis of the intermediate nitronic acid to the final ketone product.

Physicochemical and Spectroscopic Data (Predicted)

Due to the lack of experimental data for this compound, the following properties are predicted based on the analysis of structurally similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.19 g/mol |

| Appearance | Likely a pale yellow solid or oil |

| ¹H NMR | Signals expected for aromatic protons, a methyl group on the ring, a methylene group adjacent to the ring and carbonyl, and a methyl group of the acetyl moiety. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including those bearing the nitro and methyl groups), and aliphatic carbons. |

| IR Spectroscopy | Characteristic peaks for the C=O stretch of the ketone, and the asymmetric and symmetric stretches of the nitro group. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 193.07, with fragmentation patterns corresponding to the loss of acetyl and nitro groups. |

Historical Context and Potential Applications in Drug Discovery

While the specific history of this compound remains obscure, its structural components are significant in the history of medicinal chemistry. The phenylpropanone skeleton is a core feature of many psychoactive compounds, including amphetamines and cathinones. The discovery and development of amphetamine in the late 19th and early 20th centuries marked a significant milestone in pharmacology.[1][2][3][4][5]

The presence of the nitro group on the phenyl ring offers a synthetic handle for further chemical modifications. For instance, reduction of the nitro group to an amine would yield 1-(2-amino-4-methylphenyl)propan-2-one, a compound that could serve as a precursor for the synthesis of various heterocyclic compounds or substituted amphetamine analogues. The exploration of such derivatives could be a potential avenue for the discovery of novel therapeutic agents.

Conclusion

This compound represents an intriguing, yet under-documented, chemical entity. While its history and discovery are not well-chronicled, a plausible and robust synthetic pathway can be proposed based on fundamental principles of organic chemistry. The versatility of its functional groups, particularly the nitro moiety, suggests its potential as a valuable intermediate in the synthesis of more complex molecules with potential applications in drug discovery and development. This technical guide provides a foundational understanding for researchers interested in exploring the chemistry and potential of this and related nitrophenylpropanone compounds. Further research into the synthesis and characterization of this specific molecule is warranted to fully elucidate its properties and potential applications.

References

- Edeleanu, L. (1887). Über einige Derivate der Phenylmetacrylsäure und der Phenylisobuttersäure. Berichte der deutschen chemischen Gesellschaft, 20(1), 616-622.

- Alles, G. A. (1933). The comparative physiological actions of dl-β-phenylisopropylamines: I. Pressor effect and toxicity. Journal of Pharmacology and Experimental Therapeutics, 47(3), 339-354.

-

Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479-496. [Link]

-

Wikipedia. (2024). History and culture of substituted amphetamines. [Link]

- Henry, L. (1895). Formation Synthétique d'alcools nitrés. C. R. Hebd. Seances Acad. Sci., 120, 1265-1268.

-

Hicks, J. (2012, April 15). Fast Times: The Life, Death, and Rebirth of Amphetamine. Science History Institute. [Link]

Sources

An In-Depth Technical Guide to the Theoretical Investigation of 1-(4-Methyl-2-nitrophenyl)propan-2-one

This whitepaper provides a comprehensive framework for the theoretical and computational analysis of 1-(4-Methyl-2-nitrophenyl)propan-2-one. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to elucidate the structural, electronic, and spectroscopic properties of this molecule. By integrating high-level computational techniques with established experimental validation principles, this guide ensures a robust and reliable characterization of the target compound.

Introduction: The Scientific Imperative

This compound is a substituted aromatic ketone of interest in various chemical contexts, potentially including synthetic chemistry and as an intermediate in the development of novel pharmaceutical agents. The presence of a nitro group ortho to the propan-2-one substituent and a methyl group in the para position creates a unique electronic and steric environment. Understanding the interplay of these functional groups is paramount to predicting the molecule's reactivity, stability, and potential biological activity.

Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful, non-destructive means to probe the molecular landscape.[1][2][3] These computational methods allow for the precise determination of geometric parameters, vibrational frequencies (correlating to infrared spectra), and electronic properties such as molecular orbitals and electrostatic potential maps. This in-silico approach, when validated against experimental data, provides a predictive and explanatory power that can accelerate research and development.

This guide will outline a comprehensive theoretical protocol, from initial structure optimization to the simulation of spectroscopic data, providing a self-validating system for the study of this compound.

Core Methodology: A Validated Computational Workflow

The foundation of a trustworthy theoretical study lies in a well-defined and validated computational workflow. The following protocol is designed to ensure both accuracy and computational efficiency.

2.1 Software and Hardware Considerations

All quantum chemical calculations should be performed using a validated software package such as Gaussian, ORCA, or Spartan. The choice of software is often dependent on available licenses and user familiarity. For the purposes of this guide, the widely-used Gaussian software package will be referenced. Calculations should be performed on a high-performance computing (HPC) cluster to ensure timely completion of frequency and optimization tasks.

2.2 Step-by-Step Computational Protocol

-